molecular formula C17H12F2N2O3 B1669555 CP-67015 CAS No. 100325-51-7

CP-67015

Cat. No.: B1669555
CAS No.: 100325-51-7
M. Wt: 330.28 g/mol
InChI Key: AVTJRMCCKOBMQP-UHFFFAOYSA-N
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Description

CP-67015 is a quinolone antibiotic known for its potent inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This compound has been studied for its antibacterial activity and its effects on mammalian cells, where it acts as a direct-acting mutagen with both gene and chromosomal level impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CP-67015 are not extensively documented in public literature. Typically, the production of such compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely involve the use of specialized equipment to handle the reagents and intermediates safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

CP-67015 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield quinolone derivatives with altered electronic properties, while substitution reactions can introduce new functional groups .

Scientific Research Applications

CP-67015 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of topoisomerase II and its effects on DNA replication and repair.

    Biology: Investigated for its mutagenic effects on mammalian cells, providing insights into gene and chromosomal level impacts.

    Medicine: Explored for its antibacterial activity, particularly against bacterial DNA gyrase, making it a potential candidate for developing new antibiotics.

Mechanism of Action

CP-67015 exerts its effects by inhibiting topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By binding to the enzyme, this compound interferes with the DNA cleavage and re-ligation process, leading to DNA damage and cell death. This mechanism is particularly effective against bacterial DNA gyrase, making this compound a potent antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP-67015 is unique due to its strong enhancement of topoisomerase II-induced DNA cleavage, which is not observed with other quinolones characterized to date. This property makes it a valuable compound for studying the interactions between quinolones and topoisomerase II, as well as its potential mutagenic and clastogenic effects .

Properties

IUPAC Name

1-ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c1-2-21-8-11(17(23)24)16(22)10-7-12(18)13(14(19)15(10)21)9-3-5-20-6-4-9/h3-8H,2H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTJRMCCKOBMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=NC=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143163
Record name CP 67015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100325-51-7
Record name CP 67015
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100325517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 67015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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